molecular formula C18H23N5NaO9P B8103535 sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

Cat. No.: B8103535
M. Wt: 507.4 g/mol
InChI Key: MGBPJXVWDGGLKI-GBIKJYCISA-M
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Description

Compound “sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential in various applications and its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes to obtain the final product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution Reactions: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or derivatives of compound “this compound,” which can be further utilized in various applications.

Scientific Research Applications

Compound “sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of compound “sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. The exact molecular targets and pathways may vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1/t9-,13-,14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBPJXVWDGGLKI-GBIKJYCISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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